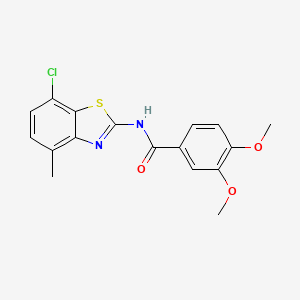

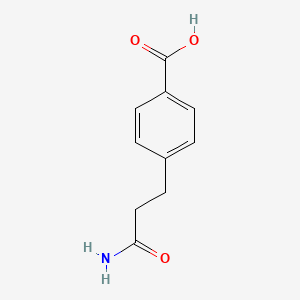

![molecular formula C23H27N5O3 B2480873 ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate CAS No. 1172249-57-8](/img/structure/B2480873.png)

ethyl 2-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals that often feature in research focusing on the development of therapeutic agents due to the presence of the benzo[d]imidazol moiety, which is known for its biological activity. Compounds featuring this moiety, including derivatives synthesized through various methods, have been explored for their potential in treating diseases or as tools in biochemical research.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, including the coupling of benzo[d]imidazole with piperazine derivatives and further functionalization of the resulting product. For example, compounds with structural similarities have been synthesized through reactions that aim to enhance aqueous solubility and oral absorption, indicating the importance of modifying chemical structures for potential therapeutic use (Shibuya et al., 2018).

科学的研究の応用

ACAT Inhibitor for Treatment of Diseases

Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), K-604. This compound exhibits a significant selectivity for ACAT-1 over ACAT-2 and has shown potential for the treatment of diseases involving ACAT-1 overexpression due to its enhanced oral absorption and pharmacological effects in preclinical models (Shibuya et al., 2018).

Antimicrobial and Antifungal Applications

Rajkumar et al. (2014) synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives with significant antimicrobial and antifungal activities compared to standard drugs. This study highlights the potential use of these compounds in treating bacterial and fungal infections (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

H1-Antihistaminic Agents

A series of 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles prepared by Iemura et al. (1986) demonstrated H1-antihistaminic activity both in vitro and in vivo. These compounds, particularly 1-(2-ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)benzimidazole, showed potent antihistaminic activity, indicating their potential as therapeutic agents for allergic reactions (Iemura, T. Kawashima, T. Fukuda, K. Ito, & G. Tsukamoto, 1986).

Antiacetylcholinesterase Activity

Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and thiocarbamate moieties, investigating their potential anticholinesterase properties. Some of these compounds showed inhibitory effects comparable to Donepezil, indicating their potential in treating diseases associated with acetylcholinesterase activity (Mohsen, Z. Kaplancıklı, Y. Özkay, & L. Yurttaş, 2014).

Corrosion Inhibition

Yadav et al. (2016) investigated the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid solution. These compounds, especially PzMBP, demonstrated high inhibition efficiency, suggesting their application as corrosion inhibitors in industrial processes (Yadav, Sumit Kumar, Taniya Purkait, L. Olasunkanmi, I. Bahadur, & E. Ebenso, 2016).

作用機序

Target of Action

It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with biological targets, influencing their function .

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, suggesting that they can induce multiple cellular responses .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

特性

IUPAC Name |

ethyl 2-[[2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O3/c1-2-31-23(30)17-7-3-4-8-18(17)26-22(29)16-28-13-11-27(12-14-28)15-21-24-19-9-5-6-10-20(19)25-21/h3-10H,2,11-16H2,1H3,(H,24,25)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNDRVCEMWLVJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

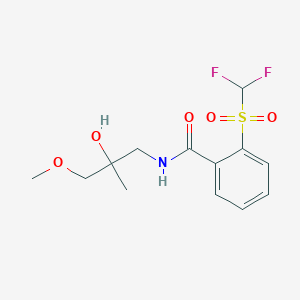

![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)

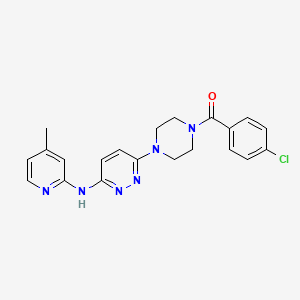

![N-({1-methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methyl)but-2-ynamide](/img/structure/B2480792.png)

![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)

![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)

![5-methyl-N-prop-2-enyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2480807.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)

![N-(2,3-dihydro-1H-inden-1-yl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)